

# Physicochemical properties of ofloxacin for drug delivery research

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## Compound of Interest

Compound Name: Ofloxacin

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An In-depth Technical Guide to the Physicochemical Properties of **Ofloxacin** for Drug Delivery Research

## Introduction

**Ofloxacin** is a broad-spectrum synthetic antibiotic belonging to the fluoroquinolone class. Its efficacy in treating a wide range of bacterial infections is intrinsically linked to its physicochemical properties, which govern its behavior in biological systems and its suitability for various drug delivery formulations. For researchers and scientists in drug development, a thorough understanding of these properties is paramount for designing effective and stable delivery systems that can enhance therapeutic outcomes. This guide provides a detailed overview of **ofloxacin**'s core physicochemical characteristics, the experimental protocols for their determination, and the interplay between these properties and drug delivery considerations.

## Core Physicochemical Properties of Ofloxacin

The fundamental physicochemical data for **ofloxacin** are summarized in the table below. These values are critical for predicting its solubility, permeability, and interaction with excipients in pharmaceutical formulations.

Table 1: Physicochemical Properties of **Ofloxacin**

Property	Value
Molecular Formula	C <sub>18</sub> H <sub>20</sub> FN <sub>3</sub> O <sub>4</sub>
Molecular Weight	361.37 g/mol
Melting Point	260-265 °C
pKa	pKa <sub>1</sub> : 5.97 (carboxyl group)pKa <sub>2</sub> : 8.22 (piperazinyl group)
LogP (Octanol/Water)	-0.36
Aqueous Solubility	3.4 mg/mL (at 25°C)
Appearance	Off-white to pale yellow crystalline powder

## Experimental Protocols

Accurate determination of physicochemical properties is essential for drug development. The following sections detail the standard methodologies for two key parameters: pKa and LogP.

### Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) dictates the degree of ionization of a drug at a given pH, which in turn influences its solubility, absorption, and interaction with biological membranes.

Methodology:

- Solution Preparation:** Accurately weigh and dissolve **ofloxacin** in a solvent system, often a co-solvent mixture like methanol/water, to ensure complete dissolution. The initial concentration is typically in the range of 0.01 M.
- Titration Setup:** Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0). Place the **ofloxacin** solution in a thermostated beaker at a constant temperature (e.g., 25 ± 0.5 °C) and immerse the calibrated pH electrode.
- Titration Process:** Add a standardized titrant, such as 0.1 M NaOH, in small, precise increments (e.g., 0.1 mL) to the **ofloxacin** solution while stirring continuously.

- **Data Acquisition:** Record the pH value after each addition of the titrant, allowing the reading to stabilize.
- **Data Analysis:** Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points on the curve. These points can be determined from the first derivative of the titration curve.

## Determination of LogP by the Shake-Flask Method

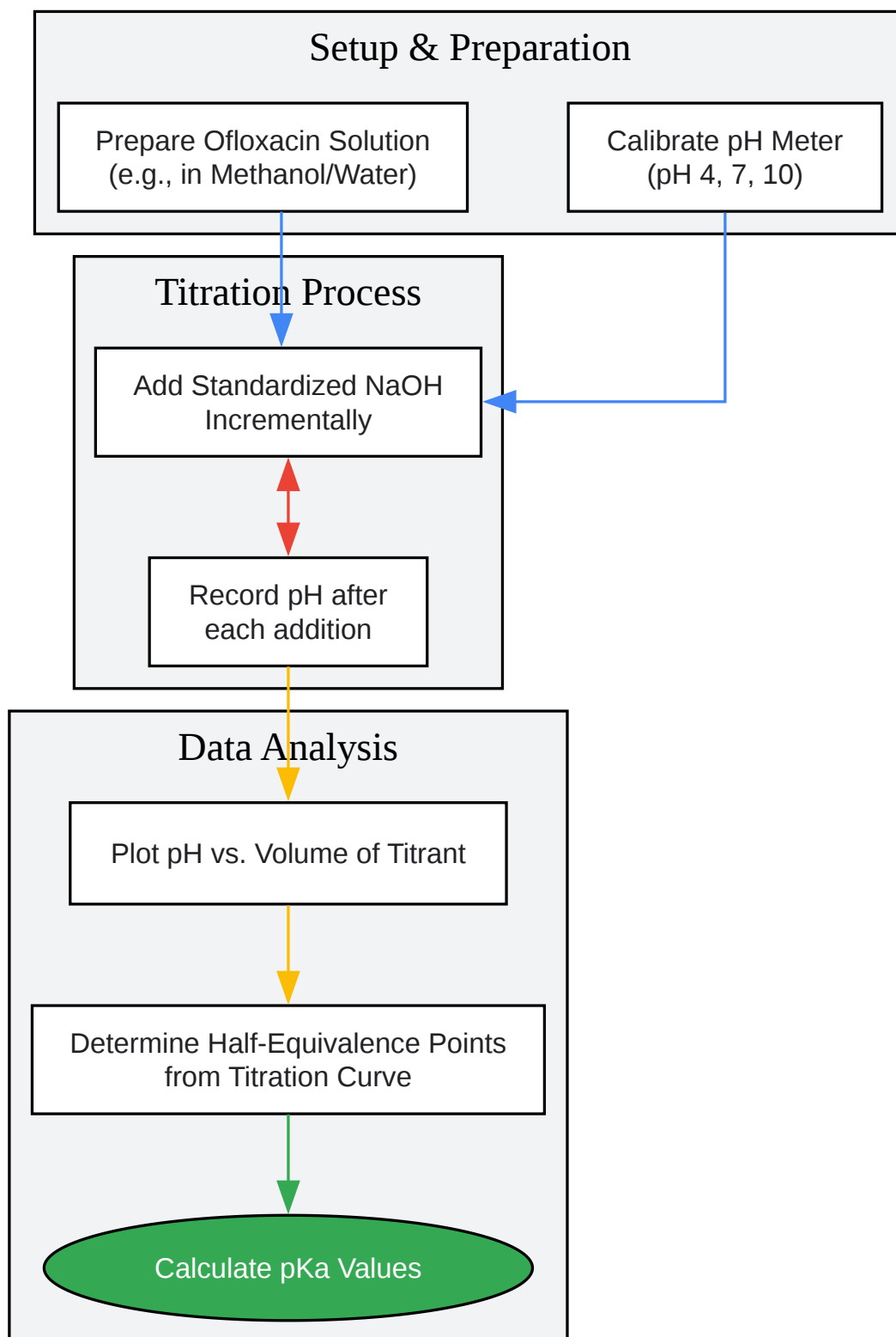
The logarithm of the partition coefficient (LogP) is a measure of a compound's lipophilicity. It is a critical predictor of a drug's ability to permeate lipidic barriers like the gastrointestinal mucosa and the blood-brain barrier.

### Methodology:

- **Phase Preparation:** Prepare a mutually saturated system of n-octanol and purified water (or a relevant buffer, e.g., phosphate buffer at pH 7.4). This is achieved by vigorously mixing equal volumes of the two solvents and allowing them to separate for at least 24 hours.
- **Partitioning:** Dissolve a known amount of **ofloxacin** in the aqueous phase to create a stock solution. Add a precise volume of this solution to an equal volume of the pre-saturated n-octanol in a sealed container.
- **Equilibration:** Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure that the partitioning of **ofloxacin** between the two phases reaches equilibrium.
- **Phase Separation:** Centrifuge the mixture to achieve a clean separation of the aqueous and n-octanol layers.
- **Concentration Analysis:** Carefully sample both phases and determine the concentration of **ofloxacin** in each using a validated analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
- **Calculation:** Calculate the partition coefficient (P) as the ratio of the concentration of **ofloxacin** in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

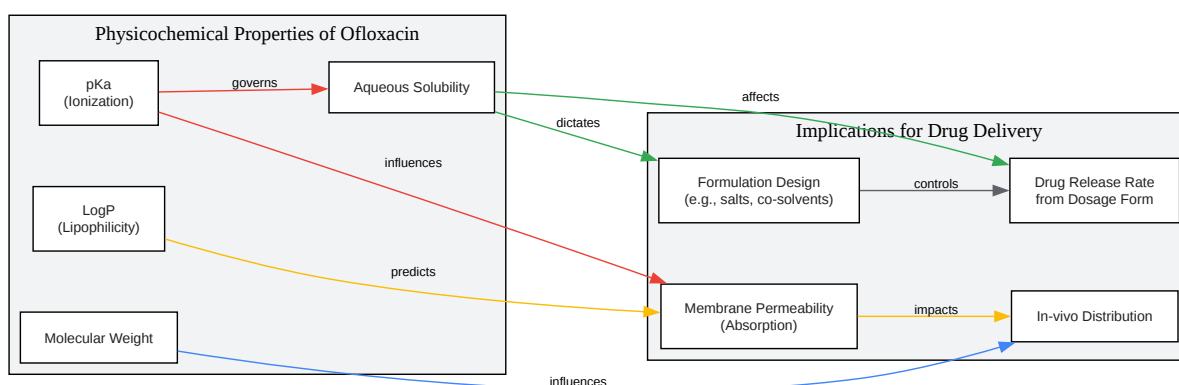
## Visualizations: Workflows and Relationships

The following diagrams illustrate key processes and relationships relevant to **ofloxacin** drug delivery research.



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Caption: Experimental workflow for the determination of **ofloxacin** pKa via potentiometric titration.



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Caption: Logical relationships between **ofloxacin**'s properties and drug delivery aspects.

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